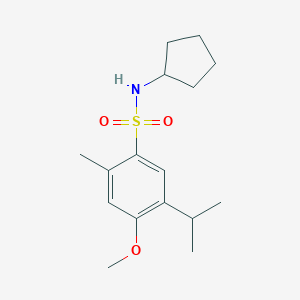
N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide, also known as CPIMS, is a sulfonamide compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CPIMS has been studied for its ability to inhibit the activity of specific enzymes and receptors in the body, leading to potential applications in a variety of fields including medicine and agriculture.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide involves the inhibition of specific enzymes and receptors in the body. N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which play a role in tumor growth and the formation of new blood vessels. Additionally, N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been shown to modulate the activity of specific receptors in the brain, leading to potential applications in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects in the body. In addition to its inhibition of specific enzymes and receptors, N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been shown to have anti-inflammatory properties and to modulate the activity of ion channels in the body. These effects may contribute to the potential therapeutic applications of N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide in a variety of fields.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted inhibition and modulation of specific biological processes. However, N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide may also have limitations in terms of its stability and solubility, which may affect its efficacy in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide. One area of focus could be the development of more stable and soluble forms of the compound, which may improve its efficacy in certain experimental settings. Additionally, further research could be conducted on the potential therapeutic applications of N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide in fields such as cancer research and neurodegenerative diseases. Finally, research could be conducted on the potential applications of N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide in agriculture, such as its ability to inhibit the growth of certain plant pathogens.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide involves several steps, including the reaction of 2-methyl-4-methoxybenzenesulfonyl chloride with cyclopentylamine to form the intermediate N-cyclopentyl-2-methyl-4-methoxybenzenesulfonamide. This intermediate is then reacted with isopropylmagnesium bromide to produce the final product, N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide.
Applications De Recherche Scientifique
N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been studied for its potential as a therapeutic agent in a variety of fields, including cancer research and neurodegenerative diseases. In cancer research, N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been shown to inhibit the activity of specific enzymes involved in tumor growth, leading to potential applications in chemotherapy. In neurodegenerative diseases, N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been studied for its ability to modulate the activity of specific receptors in the brain, potentially leading to new treatments for conditions such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-cyclopentyl-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-11(2)14-10-16(12(3)9-15(14)20-4)21(18,19)17-13-7-5-6-8-13/h9-11,13,17H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOWBGMVJXNZMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2CCCC2)C(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B497786.png)
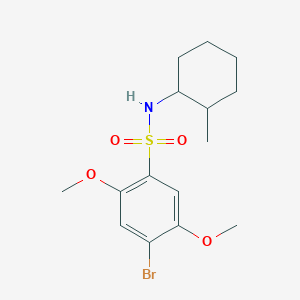
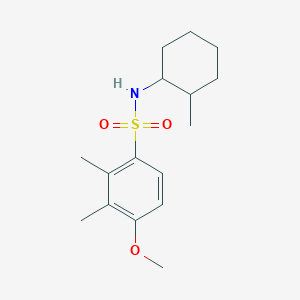
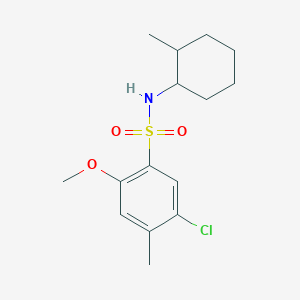


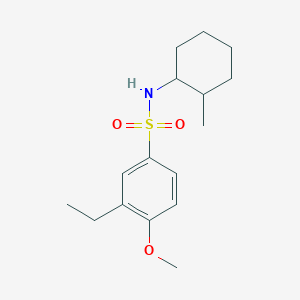

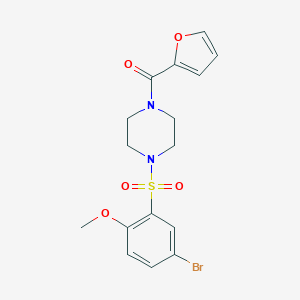
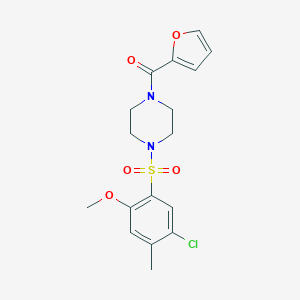
![1-(2-Furoyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B497804.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B497805.png)

